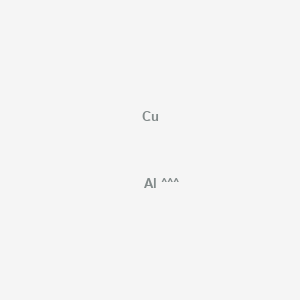

Aluminum;copper

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Aluminum;copper” refers to alloys primarily composed of aluminum and copper. These alloys are known for their high strength and excellent thermal and electrical conductivity. Aluminum-copper alloys are widely used in various industries, including aerospace, automotive, and electronics, due to their desirable mechanical properties and resistance to corrosion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aluminum-copper alloys can be synthesized through various methods, including casting, rolling, and extrusion. The preparation involves melting aluminum and copper together, followed by solidification. The reaction conditions typically include high temperatures to ensure complete melting and mixing of the metals. The molten mixture is then cooled to form the alloy.

Industrial Production Methods

In industrial settings, aluminum-copper alloys are produced using large-scale casting processes. The molten aluminum and copper are poured into molds and allowed to solidify. The solidified alloy is then subjected to further processing, such as rolling or extrusion, to achieve the desired shape and mechanical properties. Advanced techniques like laser welding and friction stir welding are also employed to join aluminum and copper components.

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum-copper alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the environmental conditions.

Common Reagents and Conditions

Oxidation: Aluminum-copper alloys can oxidize when exposed to air, forming a protective oxide layer. This reaction is typically slow and occurs at room temperature.

Reduction: Reduction reactions can occur in the presence of reducing agents, such as hydrogen gas, at elevated temperatures.

Substitution: Substitution reactions involve the replacement of one element in the alloy with another, often facilitated by high temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include aluminum oxide, copper oxide, and various intermetallic compounds. These products can influence the mechanical and chemical properties of the alloy.

Applications De Recherche Scientifique

Aluminum-copper alloys have numerous scientific research applications:

Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.

Biology: Employed in the development of biomedical devices and implants due to their biocompatibility and strength.

Medicine: Utilized in the fabrication of surgical instruments and diagnostic equipment.

Industry: Widely used in the aerospace and automotive industries for manufacturing lightweight and durable components.

Mécanisme D'action

The mechanism by which aluminum-copper alloys exert their effects involves the interaction of aluminum and copper atoms at the molecular level. The mutual diffusion of aluminum and copper atoms leads to the formation of intermetallic compounds, which enhance the alloy’s strength and conductivity. The bonding at the interface of aluminum and copper is primarily due to the melting of the metal surface and the mutual diffusion of atoms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aluminum-magnesium alloys: Known for their lightweight and high corrosion resistance.

Aluminum-silicon alloys: Used for their excellent casting properties and thermal conductivity.

Copper-zinc alloys (brass): Valued for their malleability and acoustic properties.

Uniqueness

Aluminum-copper alloys are unique due to their combination of high strength, excellent thermal and electrical conductivity, and resistance to corrosion. These properties make them suitable for a wide range of applications, from aerospace components to electronic devices.

Propriétés

Formule moléculaire |

AlCu |

|---|---|

Poids moléculaire |

90.53 g/mol |

Nom IUPAC |

aluminum;copper |

InChI |

InChI=1S/Al.Cu |

Clé InChI |

WPPDFTBPZNZZRP-UHFFFAOYSA-N |

SMILES canonique |

[Al].[Cu] |

Numéros CAS associés |

61027-69-8 12004-15-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)

![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)